molecular formula C24H17N3O3 B2720700 2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358188-63-2

2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2720700
CAS RN: 1358188-63-2
M. Wt: 395.418
InChI Key: OZTIKCSYVDPEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline and oxadiazole, which are known to possess various biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to "2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" have been synthesized and evaluated for their biological activities. A study by Sirgamalla and Boda (2019) on the synthesis of novel derivatives showed significant antibacterial and antifungal activities against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Sirgamalla & Boda, 2019).

Thermo-physical Characterization

Research by Godhani et al. (2013) on the thermo-physical properties of 1,3,4-oxadiazole derivatives provided insights into how structural modifications affect their Gibbs energy, enthalpy, and entropy of activation in different solvents. This information is crucial for understanding the solubility and reactivity of such compounds in various media (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Electroluminescence Behavior

A study by Nagarajan et al. (2014) investigated the electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, revealing their potential for use in organic light-emitting diodes (OLEDs). Such compounds exhibited ideal blue emission, offering a pathway to "pure" white light emission in OLED technology (Nagarajan, Prakash, Velmurugan, Shakti, Katiyar, Venuvanalingam, & Renganathan, 2014).

X-ray Analysis and Structural Characterization

Lu and He (2012) performed an X-ray analysis and structural characterization of isomeric compounds related to "2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one." Their research provided detailed insights into the molecular structures, indicating the presence of non-classical intermolecular interactions that affect the stabilization and crystallization of such compounds (Lu & He, 2012).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-29-18-11-7-10-17(14-18)27-15-21(19-12-5-6-13-20(19)24(27)28)23-25-22(26-30-23)16-8-3-2-4-9-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTIKCSYVDPEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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